molecular formula C20H27Cl2N3O2S B2460064 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride CAS No. 1217046-50-8

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2460064
CAS No.: 1217046-50-8
M. Wt: 444.42
InChI Key: XYVQTLPHKBYFJJ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a chemical compound with the CAS Number 1217046-50-8 . It is a synthetic organic molecule featuring a benzothiazole core, a key pharmacophore found in compounds with a range of biological activities. The molecular formula is C20H27Cl2N3O2S and it has a molecular weight of 444.4 g/mol . The structure integrates a 4-chlorobenzothiazole group linked to a cyclohexanecarboxamide moiety via a morpholinoethyl chain, presenting a complex structure of interest in medicinal chemistry and drug discovery research. This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. The specific biological targets, mechanisms of action, and direct research applications for this compound require further scientific investigation.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2S.ClH/c21-16-7-4-8-17-18(16)22-20(27-17)24(10-9-23-11-13-26-14-12-23)19(25)15-5-2-1-3-6-15;/h4,7-8,15H,1-3,5-6,9-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVQTLPHKBYFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism by which this compound exerts its effects is through the inhibition of specific enzymes and pathways involved in cellular processes. Notably, compounds in this class have been shown to interact with:

  • Cyclooxygenase (COX) Enzymes : These enzymes play a crucial role in the arachidonic acid pathway, leading to the production of prostaglandins, which are mediators of inflammation and pain. Inhibition of COX-1 and COX-2 can result in anti-inflammatory and analgesic effects.
  • Bcl-2 Family Proteins : Some studies suggest that benzothiazole derivatives may influence apoptosis by modulating Bcl-2 family proteins, potentially reactivating cell death pathways in cancer cells .

Pharmacological Properties

The pharmacological properties of this compound include:

  • Anti-inflammatory Activity : Due to its COX-inhibiting properties, it may reduce inflammation and associated pain.
  • Anticancer Potential : Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, suggesting a role as an anticancer agent .

In Vitro Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of similar compounds on leukemia cell lines, finding significant reductions in cellular proliferation and increased apoptosis rates at clinically relevant concentrations .
    • The compound's effectiveness was compared to established chemotherapeutic agents like vincristine and vinblastine.
  • Mechanistic Insights :
    • Research has shown that benzothiazole derivatives can induce cell cycle arrest, particularly at the G2/M phase, which is critical for cancer treatment strategies aimed at halting tumor growth .

Biochemical Analysis

The compound's interactions with biomolecules indicate potential for further development. Key findings include:

  • Inhibition of Prostaglandin Synthesis : Through COX inhibition, leading to decreased inflammatory responses.
  • Binding Affinity Studies : Investigations into the binding characteristics with Bcl-XL have shown promising results for inducing apoptosis in resistant cancer cell lines .

Data Summary Table

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of COX enzymes
AnticancerCytotoxicity against leukemia cell lines
Apoptosis inductionIncreased apoptosis rates in treated cells
Cell cycle arrestG2/M phase arrest observed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures can inhibit histone deacetylases and modulate epigenetic regulators, suggesting potential applications in cancer therapy .
    • For instance, studies have demonstrated that derivatives of benzothiazoles exhibit antiproliferative effects against various cancer cell lines, including breast and colon cancer .
  • Antimicrobial Properties :
    • The compound may also exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This is crucial in addressing drug resistance in pathogens .
    • The mechanism of action often involves interference with bacterial cell wall synthesis or function.
  • Inhibition of Specific Biological Targets :
    • Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Synthesis and Characterization

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride typically involves multi-step synthetic routes. Key steps include:

  • Condensation Reactions : Utilizing appropriate precursors to form the desired chlorobenzo[d]thiazole structure.
  • Amidation : The introduction of the morpholinoethyl group through amidation reactions.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

StudyFindings
Anticancer Evaluation Compounds similar to this compound showed significant inhibition against human breast adenocarcinoma cells (MCF7) with IC50 values indicating potent antiproliferative activity .
Antimicrobial Activity Various derivatives demonstrated promising antimicrobial effects against a range of bacterial strains, suggesting potential for development as new antimicrobial agents .
Mechanism of Action Studies Molecular docking studies revealed effective binding interactions with key biological targets involved in cancer progression, supporting further investigation into therapeutic applications .

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Features
Target Compound Benzo[d]thiazole 4-Cl, morpholinoethyl, cyclohexanecarboxamide N/A N/A Hybrid structure with solubility modifiers
Compound 9 Thiazolidinone 4-Chlorobenzylidene, 4-methoxyphenyl 186–187 90 High yield, polar substituents
Compound 13 Thiazolidinone 5-Nitro-furan, 4-chlorophenyl 159–160 58 Electron-withdrawing nitro group
CAS 338749-93-2 Thiazole 2-Chlorophenyl, morpholinoacetamide N/A N/A Simplified acetamide backbone
CAS 923226-70-4 Thiazole Furan-carboxamide, 3-methoxybenzyl N/A N/A Furan-enhanced metabolic stability
Compound 85 Thiazole Cyclopropane, trifluoromethoxybenzoyl N/A 26 Sterically constrained carboxamide

Research Findings and Implications

  • Synthetic Accessibility: Compounds with thiazolidinone cores (e.g., Compounds 9–13) generally exhibit moderate to high yields (53–90%), whereas cyclopropane-containing analogues (e.g., Compound 85) show lower yields (26%), highlighting challenges in synthesizing strained ring systems .
  • Solubility and Bioavailability: The morpholinoethyl group in the target compound and CAS 338749-93-2 may enhance water solubility compared to non-polar substituents like benzylidene or trifluoromethoxy groups .
  • Electronic Effects : Nitro and halogen substituents (e.g., in Compound 13 and the target compound) are likely to influence electronic properties, affecting interactions with biological targets such as enzymes or receptors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the functionalization of the benzo[d]thiazole core. Key steps include:

  • Step 1 : Chlorination at the 4-position of benzo[d]thiazol-2-amine using reagents like POCl₃ or NCS (N-chlorosuccinimide) to introduce the chloro substituent.
  • Step 2 : Alkylation of the morpholinoethyl group via nucleophilic substitution, often employing a bromoethylmorpholine intermediate in polar aprotic solvents (e.g., DMF) under reflux.
  • Step 3 : Amide coupling between the chlorobenzo[d]thiazole-morpholinoethyl intermediate and cyclohexanecarboxylic acid using coupling agents like EDCI/HOBt or DCC.
    Final purification is achieved via recrystallization or column chromatography, with yields optimized by controlling solvent polarity and temperature gradients .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of protons from the morpholinoethyl group (δ ~3.5–4.0 ppm for N-CH₂) and cyclohexane carboxamide (δ ~1.2–2.2 ppm for cyclohexyl protons).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • Elemental Analysis : Ensures stoichiometric alignment with the molecular formula (e.g., C, H, N, S, Cl content).
    Discrepancies in spectral data may indicate incomplete substitution or byproducts, necessitating re-purification .

Q. What are the primary biological targets or pathways associated with this compound?

  • Methodological Answer : Benzo[d]thiazole derivatives are known to interact with enzymes or receptors involved in cell proliferation and apoptosis. For example:

  • Kinase Inhibition : Molecular docking studies suggest affinity for tyrosine kinases (e.g., EGFR) due to the chloro-thiazole moiety’s electron-withdrawing effects.
  • Protein-Protein Interaction Disruption : The morpholinoethyl group may enhance solubility, enabling binding to hydrophobic pockets in targets like Bcl-2 family proteins.
    In vitro assays (e.g., MTT for cytotoxicity) should be paired with Western blotting to confirm pathway modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF may reduce side reactions.
  • Temperature Control : Lower temperatures (0–5°C) during amide coupling minimize racemization.
  • Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) accelerates coupling efficiency.
    Design of Experiments (DoE) or response surface methodology (RSM) can statistically identify optimal parameters .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability or structural analogs. Strategies include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa vs. MCF-7) and protocols (e.g., ATP-based vs. resazurin viability assays).
  • Metabolic Stability Testing : Assess compound degradation in culture media via LC-MS to ensure consistent bioavailability.
  • SAR Analysis : Compare activity of analogs (e.g., chloro vs. nitro substituents) to isolate critical functional groups. Reference structural comparison tables for clarity .

Q. What computational methods are suitable for predicting binding modes or pharmacokinetic properties?

  • Methodological Answer : Advanced in silico approaches include:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability.
  • ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions based on the compound’s topological polar surface area (TPSA ≈ 95 Ų).
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes for morpholinoethyl group modifications. Validate predictions with SPR (surface plasmon resonance) for kinetic binding data .

Q. How to design derivatives to enhance selectivity for a specific biological target?

  • Methodological Answer : Rational design strategies:

  • Bioisosteric Replacement : Substitute the cyclohexane carboxamide with a piperidine ring to modulate lipophilicity.
  • Fragment-Based Screening : Identify pharmacophoric motifs (e.g., chloro-thiazole as a hinge-binding group) via X-ray crystallography.
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to an E3 ligase ligand to degrade targets instead of inhibiting them.
    Prioritize derivatives with ClogP < 4 and PSA < 140 Ų for improved CNS penetration if targeting neurological pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.